Suppressed Triplet Hydrogen Abstraction with Ortho-Chloro Substitution
Time-resolved resonance Raman (ns-TR3) spectroscopic analysis reveals that the 2-chloro substituent in benzophenone derivatives reduces hydrogen abstraction ability of the triplet state, while 3-chloro and 4-chloro substituents exhibit no significant effect compared to the parent benzophenone [1]. The 2-Cl-diphenylketyl radical forms with a lower yield and significantly slower formation rate than other chloro-substituted benzophenones under identical experimental conditions in 2-propanol [1].
| Evidence Dimension | Triplet-state hydrogen abstraction ability |
|---|---|
| Target Compound Data | Reduced hydrogen abstraction ability (lower yield and slower formation rate of ketyl radical) |
| Comparator Or Baseline | 3-chlorobenzophenone, 4-chlorobenzophenone, and 4,4′-dichlorobenzophenone: exhibit similar hydrogen abstraction ability to parent benzophenone |
| Quantified Difference | Significantly slower formation rate and lower yield of 2-Cl-diphenylketyl radical relative to meta- and para-chlorinated analogs |
| Conditions | ns-TR3 spectroscopy in 2-propanol; acetonitrile/water (1:1) mixed solvent |
Why This Matters
Users requiring predictable photochemical reactivity should avoid ortho-chlorinated derivatives due to suppressed hydrogen abstraction, making 2-chloro-4'-methylbenzophenone a deliberate choice for applications where reduced triplet reactivity is desired.
- [1] Li, W.; Xue, J.; Cheng, S. C.; Du, Y.; Phillips, D. L. Influence of the chloro substituent position on the triplet reactivity of benzophenone derivatives: a time-resolved resonance Raman and density functional theory study. J. Raman Spectrosc. 2012, 43 (6), 774-780. View Source
